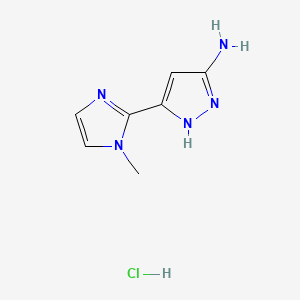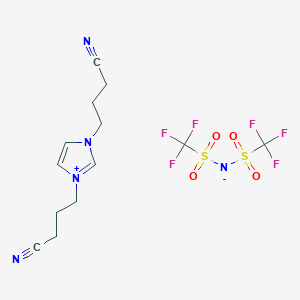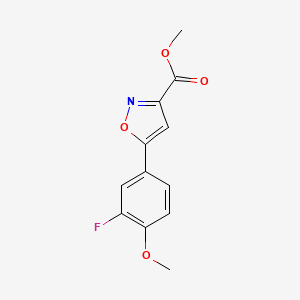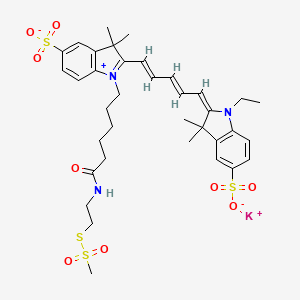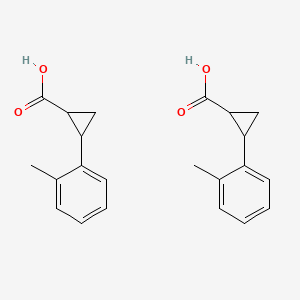
trans-2-(o-Tolyl)cyclopropanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(o-Tolyl)cyclopropanecarboxylic Acid: is an organic compound with the molecular formula C11H12O2. It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with an o-tolyl group (a benzene ring with a methyl group at the ortho position).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with cinnamic acid.
Methylation: The cinnamic acid undergoes methylation to form methyl cinnamate.
Cyclopropanation: The methyl cinnamate is then subjected to cyclopropanation, resulting in the formation of racemic 2-phenylcyclopropanecarboxylic acid.
Hydrolysis and Resolution: The racemic mixture is hydrolyzed and then resolved to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-(o-Tolyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
trans-2-(o-Tolyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
trans-2-Phenylcyclopropanecarboxylic Acid: Similar in structure but with a phenyl group instead of an o-tolyl group.
Cyclopropanecarboxylic Acid: The parent compound without any aromatic substitution.
Uniqueness: trans-2-(o-Tolyl)cyclopropanecarboxylic Acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with promising applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C22H24O4 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-(2-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C11H12O2/c2*1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2*2-5,9-10H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
QVXZDRDQHQJTGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CC2C(=O)O.CC1=CC=CC=C1C2CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


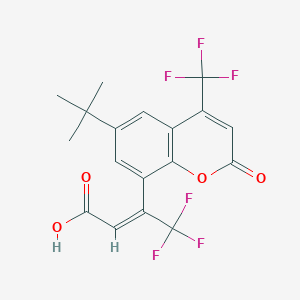

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
